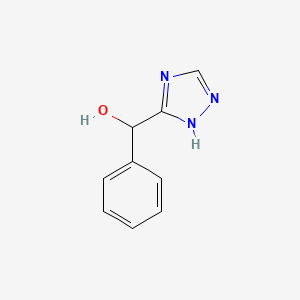

phenyl(4H-1,2,4-triazol-3-yl)methanol

Overview

Description

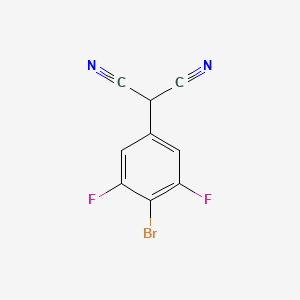

Phenyl(4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the CAS Number: 18011-28-4 . It has a molecular weight of 175.19 . It is usually in powder form .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including phenyl(4H-1,2,4-triazol-3-yl)methanol, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of phenyl(4H-1,2,4-triazol-3-yl)methanol is represented by the Inchi Code: 1S/C9H9N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6,8,13H, (H,10,11,12) .Physical And Chemical Properties Analysis

Phenyl(4H-1,2,4-triazol-3-yl)methanol has a melting point of 116-117 degrees Celsius . It is a powder at room temperature .Scientific Research Applications

Organic Synthesis

Phenyl(4H-1,2,4-triazol-3-yl)methanol is used in the synthesis of novel racemic secondary alcohols. For instance, it has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .

Anticancer Research

1,2,4-triazole derivatives, including phenyl(4H-1,2,4-triazol-3-yl)methanol, have shown promising results as potential anticancer agents. In one study, novel 1,2,4-triazole derivatives were synthesized and evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

Antibacterial and Antifungal Applications

Triazoles are an important class of compounds due to their numerous biomedical applications, such as antibacterial and antifungal activities . The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties such as antimicrobial and antifungal activities .

Antioxidant and Anticonvulsant Effects

1,2,4-triazoles, including phenyl(4H-1,2,4-triazol-3-yl)methanol, have been found to exhibit antioxidant activity and anticonvulsant effects .

Luminescent Sensitive Detection

Coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane, a compound related to phenyl(4H-1,2,4-triazol-3-yl)methanol, have been used for multiresponsive luminescent sensitive detection for antibiotics and pesticides .

Anti-inflammatory Applications

The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with anti-inflammatory activities .

Safety and Hazards

Future Directions

The future directions for research on phenyl(4H-1,2,4-triazol-3-yl)methanol and similar compounds are likely to focus on their potential therapeutic applications. For instance, 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines , suggesting potential for further exploration in the field of cancer therapeutics.

Mechanism of Action

Target of Action

Phenyl(4H-1,2,4-triazol-3-yl)methanol primarily targets enzymes involved in fungal cell wall synthesis, particularly lanosterol 14α-demethylase . This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane . By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death.

Mode of Action

The compound interacts with lanosterol 14α-demethylase by binding to its heme iron, which is essential for the enzyme’s catalytic activity. This binding inhibits the enzyme’s function, preventing the demethylation of lanosterol. As a result, toxic sterol intermediates accumulate within the fungal cell, disrupting membrane integrity and leading to cell lysis .

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase affects the ergosterol biosynthesis pathway . This pathway is critical for maintaining the structure and function of the fungal cell membrane. Disruption of this pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the cell. The downstream effects include impaired membrane fluidity, altered membrane-bound enzyme activities, and increased susceptibility to osmotic stress .

Pharmacokinetics

The pharmacokinetics of phenyl(4H-1,2,4-triazol-3-yl)methanol involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : It is excreted mainly through the kidneys, with both unchanged drug and metabolites found in urine .

Result of Action

At the molecular level, the inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic sterol intermediates and depletion of ergosterol. This results in increased membrane permeability and disruption of membrane-bound enzyme functions. At the cellular level, these changes cause osmotic imbalance, impaired nutrient uptake, and ultimately cell death .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the efficacy and stability of phenyl(4H-1,2,4-triazol-3-yl)methanol. For instance:

- Presence of other substances : Interactions with other drugs or compounds can affect the absorption and metabolism of phenyl(4H-1,2,4-triazol-3-yl)methanol, potentially altering its efficacy .

Understanding these factors is crucial for optimizing the compound’s use in therapeutic settings.

: Information synthesized from various sources on the mechanism of action and pharmacokinetics of triazole antifungal agents.

properties

IUPAC Name |

phenyl(1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6,8,13H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZVNLVHAMIVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286121 | |

| Record name | α-Phenyl-1H-1,2,4-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl(4H-1,2,4-triazol-3-yl)methanol | |

CAS RN |

18011-28-4 | |

| Record name | α-Phenyl-1H-1,2,4-triazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18011-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Phenyl-1H-1,2,4-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl(4H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

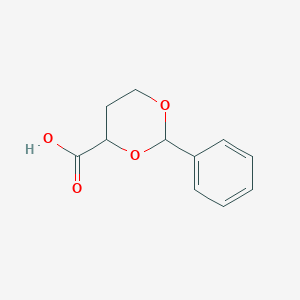

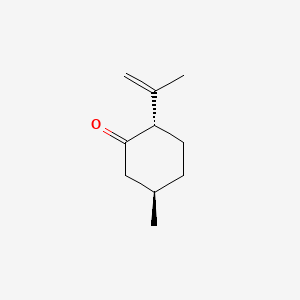

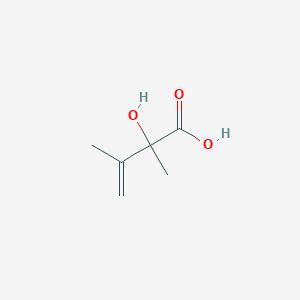

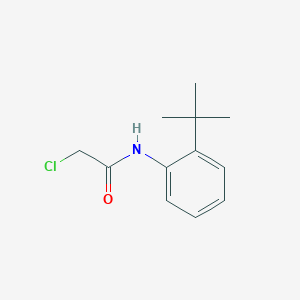

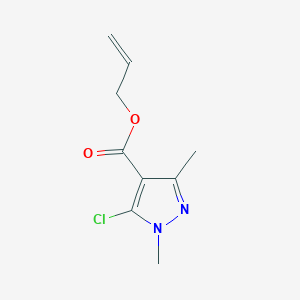

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B3379913.png)

![2-[(3-Methylphenyl)methoxy]acetic acid](/img/structure/B3379931.png)

![5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid](/img/structure/B3379985.png)

![[3-(morpholine-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine dihydrochloride](/img/structure/B3379997.png)